molecular formula C9H16N2S B13282496 Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13282496
M. Wt: 184.30 g/mol
InChI Key: JYTCBWXKNQPTJO-UHFFFAOYSA-N
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Description

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including Butyl[1-(1,3-thiazol-2-yl)ethyl]amine, often involves the Hantzsch thiazole synthesis. This method typically includes the reaction of α-haloketones with thioamides under acidic or basic conditions . For this compound, a possible synthetic route could involve the reaction of a butyl-substituted α-haloketone with a thioamide derivative under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of thiazole derivatives may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives. Its butyl group and thiazole ring combination may offer unique interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C9H16N2S/c1-3-4-5-10-8(2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3

InChI Key

JYTCBWXKNQPTJO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=NC=CS1

Origin of Product

United States

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